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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two investigational drug candidates, Simufilam
and GS-5319, that were under evaluation for Alzheimer's disease and solid tumors,
respectively. Due to the initial ambiguity of "LAS195319," this report focuses on these two
compounds, which have similar numerical identifiers found in clinical trial databases. The guide
summarizes their mechanisms of action, presents available clinical data, and outlines the
experimental protocols of their clinical trials.

Simufilam: A Modulator of Filamin A in Alzheimer's
Disease

Simufilam (formerly PTI-125) was an orally bioavailable small molecule drug candidate for the
treatment of Alzheimer's disease.[1][2][3] Its development was discontinued in November 2024
after failing to meet primary endpoints in a Phase 3 clinical trial.[3][4]

Mechanism of Action

Simufilam's proposed mechanism of action centered on its ability to bind to an altered
conformation of Filamin A (FLNA), a scaffolding protein.[1][5] In Alzheimer's disease, altered
FLNA is believed to aberrantly interact with the a7 nicotinic acetylcholine receptor (a7nAChR),
leading to the stabilization of high-affinity binding of amyloid-beta 42 (AB42). This interaction is
thought to trigger downstream pathological events, including tau hyperphosphorylation,
neuroinflammation, and synaptic dysfunction.[2][5][6] Simufilam was designed to restore the
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normal conformation of FLNA, thereby disrupting the FLNA-a7nAChR interaction and mitigating
the toxic effects of AB42.[1][5][6]
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Diagram 1: Proposed Mechanism of Action of Simufilam.

Clinical Efficacy and Therapeutic Index

Simufilam underwent Phase 2 and Phase 3 clinical trials. While a Phase 2 study suggested a
potential to slow cognitive decline, the subsequent Phase 3 trial (RETHINK-ALZ) did not show
a statistically significant difference from placebo.[4][7][8]

Table 1: Summary of Simufilam Clinical Trial Data

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.alzdiscovery.org/uploads/cognitive_vitality_media/Simufilam_(PTI-125).pdf
https://www.researchgate.net/figure/Proposed-Mechanism-of-action-of-simufilam-aIn-the-AD-brain-Ab42-binds-membrane-bound_fig1_371443284
https://pubmed.ncbi.nlm.nih.gov/37762230/
https://www.benchchem.com/product/b608472?utm_src=pdf-body-img
https://www.neurologylive.com/view/alzheimer-agent-simufilam-fails-meet-primary-end-point-phase-3-study
https://www.clinicaltrialsarena.com/news/simufilam-slowed-cognitive-decline-alzheimers/
https://alzheimersnewstoday.com/news/topline-results-phase-3-studies-simufilam-alzheimers-due-this-year/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Trial Phase

Primary Endpoint

Key Findings

Adverse Events

Phase 2 (Cognition

Maintenance Study)

Mean change in
ADAS-Cog11 scores

over 6 months

38% slowing in
cognitive decline vs.
placebo (not
statistically
significant).[7][8]

Generally well-
tolerated.[1]

Phase 3 (RETHINK-
ALZ)

Change in ADAS-
Cogl2 and ADCS-
ADL scores over 52

weeks

Failed to meet co-
primary endpoints; no
significant difference

from placebo.[4]

Safe and well-
tolerated; higher rate
of discontinuation due
to AEs vs. placebo
(6.5% vs 4.3%).[4]

A direct therapeutic index from preclinical in vivo studies is not publicly available. However,

clinical data suggests a relatively wide therapeutic window from a safety perspective, with the

drug being generally well-tolerated at doses up to 100 mg twice daily.[1][4] The lack of efficacy,

however, ultimately rendered the therapeutic index clinically irrelevant.

Comparison with an Alternative: Donanemab

Donanemab, an antibody-based therapy targeting amyloid-beta, offers a point of comparison.

Table 2: Comparison of Simufilam and Donanemab

Feature

Simufilam

Donanemab

Mechanism of Action

Binds to altered FLNA,
disrupting AB42 signaling

Monoclonal antibody that

targets deposited amyloid-beta

Administration

Oral

Intravenous

Reported Efficacy

Failed to show significant
cognitive improvement in
Phase 3[4]

Slowed clinical decline by 35%
compared to placebo in a
Phase 3 trial[7]

Key Adverse Events

Higher discontinuation rate

than placebo[4]

Amyloid-related imaging
abnormalities (ARIA)
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Experimental Protocols: Clinical Trial Design
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Diagram 2: Simufilam Clinical Trial Workflow.

The Phase 2 Cognition Maintenance Study (NCT04994483) involved an open-label lead-in
followed by a randomized withdrawal design.[7] The Phase 3 RETHINK-ALZ trial
(NCT04994483) was a double-blind, placebo-controlled study.
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GS-5319: An Investigational Agent for Solid Tumors

GS-5319 is an investigational compound being developed by Gilead Sciences for the treatment
of advanced solid tumors.[9]

Mechanism of Action

The precise mechanism of action for GS-5319 has not been publicly disclosed and is currently
listed as undefined.[10] Clinical trials are targeting patients with tumors that have a specific
genetic alteration: methylthioadenosine phosphorylase (MTAP) deficiency.[11][12][13] MTAP is
an enzyme involved in the salvage of adenine and methionine. Its deficiency is a common
event in some cancers and is being explored as a therapeutic vulnerability.

Clinical Development and Therapeutic Index

GS-5319 is currently in Phase 1 clinical trials (NCT07128303).[11][12] The primary objectives
of this study are to evaluate the safety and tolerability of GS-5319 and to determine the
maximum tolerated dose (MTD) and/or the recommended dose for expansion (RDE).[11][12]
[13] As the study is in its early stages, no efficacy data is available, and therefore, the
therapeutic index has not been established.

Table 3: Summary of GS-5319 Clinical Trial Information

Trial Phase Patient Population Objectives

] o Assess safety and tolerability;
Adults with MTAP-deficient )
Phase 1 ] Determine MTD and/or
advanced solid tumors[11][13]
RDE[11][12][13]

Experimental Protocols: Clinical Trial Design
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Diagram 3: GS-5319 Phase 1 Clinical Trial Workflow.

The Phase 1 trial for GS-5319 is designed as a dose-escalation study to identify a safe and

tolerable dose, which will then be used in a dose-expansion phase to further evaluate the
safety and preliminary activity in specific tumor types.[11][12]

Conclusion
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This guide provides a comparative overview of Simufilam and GS-5319, two investigational
drugs with distinct mechanisms and at different stages of development. While Simufilam's
journey in the treatment of Alzheimer's disease has concluded due to a lack of efficacy in late-
stage trials, the data from its clinical development provides valuable insights. GS-5319
represents an early-stage targeted approach for a specific genetic vulnerability in cancer, with
its therapeutic potential yet to be determined. The information presented here is based on
publicly available data and is intended for research and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b608472#evaluating-the-therapeutic-index-of-
las195319-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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